molecular formula C35H30N2O2 B3030666 (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole CAS No. 940880-69-3

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole

Cat. No.: B3030666
CAS No.: 940880-69-3
M. Wt: 510.6
InChI Key: QSBJXOGJVXXJRA-DMOWINQSSA-N
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Description

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole is a useful research compound. Its molecular formula is C35H30N2O2 and its molecular weight is 510.6. The purity is usually 95%.
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Scientific Research Applications

Electronic Structure Studies

Research involving similar oxazole derivatives, such as various mono- and bisoxazolines, has been conducted to understand their electronic structures. These studies, using photoelectron spectra and quantum chemical calculations, provide insights into the valence electronic structures of these compounds (Kovač et al., 1999).

Crystal Structure Analysis

The crystal structure of compounds related to the oxazole ring, such as 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol, has been analyzed, providing valuable information on their molecular arrangement and interactions (Jia et al., 2013).

Anticancer Activity

Oxazole derivatives have been synthesized and tested for anticancer properties. For instance, some compounds with a 5-methyl-2-[(un)substituted phenyl]-4-oxazole structure have shown strong inhibitory activities against certain cancer cell lines (Liu et al., 2009).

Corrosion Inhibition

Studies on oxazole derivatives like (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol have demonstrated their potential as corrosion inhibitors, especially in metal preservation in harsh environments (Rahmani et al., 2018).

Properties

CAS No.

940880-69-3

Molecular Formula

C35H30N2O2

Molecular Weight

510.6

IUPAC Name

(2R)-2-phenyl-4-[(3S)-4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-2,5-dihydro-1,3-oxazole

InChI

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-39-34(36-29)28-16-8-14-25-18-20-35(32(25)28)19-17-24-13-7-15-27(31(24)35)30-22-38-33(37-30)26-11-5-2-6-12-26/h1-16,29,33H,17-22H2/t29-,33-,35+/m1/s1

InChI Key

QSBJXOGJVXXJRA-DMOWINQSSA-N

Isomeric SMILES

C1C[C@]2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](OC7)C8=CC=CC=C8

SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8

Origin of Product

United States

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